molecular formula C13H6ClF3N2 B1396879 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-54-2

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1396879
CAS No.: 1219454-54-2
M. Wt: 282.65 g/mol
InChI Key: XCRDBOZYNQOVCB-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Naming Conventions

The compound 4-(2-chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile follows IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The parent structure is a pyridine ring, with numbering starting at the nitrogen atom. Key substituents include:

  • A carbonitrile group (-C≡N) at position 2.
  • A 2-chloro-5-(trifluoromethyl)phenyl group at position 4.

The systematic name is derived by listing substituents alphabetically (chloro precedes trifluoromethyl) and assigning the lowest possible locants. Alternative names include 4-(2-chloro-5-(trifluoromethyl)phenyl)picolinonitrile , where "picolinonitrile" denotes a pyridine-2-carbonitrile scaffold.

Table 1: Key Nomenclature Components

Component Position Description
Pyridine ring Base Six-membered aromatic ring with N
Carbonitrile (-C≡N) 2 Electron-withdrawing functional group
2-Chloro-5-(CF₃)phenyl 4 Bulky aryl substituent

Historical Context and Discovery

The synthesis of trifluoromethylpyridine derivatives gained momentum in the late 20th century due to their agrochemical and pharmaceutical potential. The target compound emerged from advances in chlorine/fluorine exchange and cyclocondensation methodologies. For instance, the fluorination of trichloromethylpyridine precursors (e.g., 2-chloro-5-trichloromethylpyridine) using vapor-phase reactions with catalysts like iron fluoride enabled efficient trifluoromethyl group introduction. Early routes also leveraged Diels-Alder reactions between cyanogen and dienes to construct pyridine-carbonitrile cores.

Relevance in Contemporary Chemical Research

This compound is pivotal in multiple domains:

  • Agrochemicals : Serves as an intermediate for herbicides (e.g., fluazifop derivatives) due to its stability and reactivity.
  • Pharmaceuticals : The carbonitrile and trifluoromethyl groups enhance binding affinity in kinase inhibitors and antimicrobial agents.
  • Materials Science : Used in synthesizing fluorinated polymers for coatings and adhesives.

Recent studies highlight its role in catalyzed cross-coupling reactions , enabling functionalization at the 3- and 5-positions of the pyridine ring.

Overview of Structural Features and Functional Groups

The molecule’s architecture combines a pyridine core with strategically placed substituents:

  • Pyridine Ring : Provides aromaticity and sites for electrophilic substitution.
  • Carbonitrile Group : Introduces polarity and participates in hydrogen bonding, influencing solubility and bioactivity.
  • 2-Chloro-5-(Trifluoromethyl)Phenyl Group :
    • The chloro atom at position 2 sterically hinders ortho positions, directing reactivity to meta/para sites.
    • The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, critical for membrane penetration.

Table 2: Spectroscopic Characteristics

Technique Key Signals
¹H NMR δ 8.6–8.8 ppm (pyridine H-6), δ 7.5–7.7 ppm (aryl H)
¹³C NMR δ 117–120 ppm (C≡N), δ 121–125 ppm (CF₃)
IR ~2230 cm⁻¹ (C≡N stretch), ~1120 cm⁻¹ (C-F)

The electron-withdrawing nature of -CF₃ and -C≡N groups reduces electron density on the pyridine ring, favoring nucleophilic aromatic substitution at positions 3 and 5.

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRDBOZYNQOVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Chlorination: Introduction of the chlorine atom to the phenyl ring.

    Trifluoromethylation: Addition of the trifluoromethyl group.

    Cyclization: Formation of the pyridine ring.

    Cyanation: Introduction of the cyano group to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (EWGs): Trifluoromethyl and chloro groups enhance electrophilicity and stability, whereas methoxy or amino groups increase nucleophilicity .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) at the 5-position of the phenyl ring may hinder rotational freedom, impacting binding kinetics .

Enzyme Inhibition :

  • Xanthine oxidase (XO) : Topiroxostat (4-[5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile) inhibits XO with IC₅₀ = 7.2 nM, attributed to the triazole-pyridine scaffold. The target compound’s trifluoromethyl group may similarly enhance binding to hydrophobic XO pockets .

Data Tables

Table 1: Comparative Properties of Pyridine-Carbonitrile Derivatives

Compound Substituents Molecular Weight (g/mol) Key Biological Activity Reference
4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile 2-Cl, 5-CF₃ on phenyl; 2-CN 313.7 Hypothesized antimicrobial/XO inhibition
Topiroxostat 5-Triazolyl, 2-CN 260.2 XO inhibition (IC₅₀ = 7.2 nM)
2-Amino-4-(thiazol-5-yl)pyrimidine-5-carbonitrile Thiazolyl, 2-NH₂ 273.3 Antimicrobial (MIC = 12.5 µg/mL)
5-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile 4-Cl, 2,4-F on phenoxy; 3-CN 347.7 Not reported

Biological Activity

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile, with the molecular formula C13H6ClF3N2 and CAS Number 1219454-54-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Weight : 282.65 g/mol
  • IUPAC Name : 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile
  • Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile. For instance, derivatives with similar structures have shown selective activity against Chlamydia species. In a study focusing on the antichlamydial activity of various compounds, it was found that certain structural modifications enhanced efficacy against C. trachomatis .

Table 1: Antimicrobial Activity Comparison

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AC. trachomatis50 μg/mL
Compound BE. coli12.5 μg/mL
4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrileTBDTBD

The mechanism by which 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile exerts its biological effects is still under investigation. However, compounds with similar functional groups often interact with bacterial cell membranes or inhibit key metabolic pathways, leading to cell death or growth inhibition.

Toxicity Studies

Toxicity assessments are critical in evaluating the safety profile of new compounds. Preliminary studies on related compounds indicated low toxicity towards human cell lines, suggesting that structural modifications can lead to enhanced selectivity for bacterial targets while minimizing harm to human cells .

Case Studies and Research Findings

  • Study on Antichlamydial Activity :
    • Researchers synthesized several derivatives and tested their efficacy against C. trachomatis. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity, suggesting a structure-activity relationship critical for developing new therapeutic agents .
  • Investigation of Fluorinated Compounds :
    • A comparative analysis of fluorinated vs. non-fluorinated compounds showed that the presence of trifluoromethyl groups often correlated with increased antimicrobial potency . This highlights the importance of halogenation in modifying biological activity.
  • Pharmacokinetic Studies :
    • Studies assessing the pharmacokinetics of related compounds demonstrated favorable absorption and distribution profiles in vitro, indicating potential for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile, and how is purity ensured?

  • Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and aryl boronic acids. Critical steps include:

  • Using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .
    • Safety : Follow protocols for handling cyanides (e.g., PPE, fume hoods) and chlorinated/fluorinated intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions, with trifluoromethyl (CF₃) groups showing distinct ¹⁹F NMR signals at ~-60 ppm.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ expected at m/z 313.03).
  • IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2220 cm⁻¹) and aryl C-Cl (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

  • Refinement Strategies : Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement (Uiso) and occupancy for disordered atoms.
  • Validation Tools : Check R-factor convergence (R1 < 0.05) and validate geometry using PLATON (e.g., bond length/angle outliers).
  • Example : For pyridine-carbonitrile analogs, monoclinic systems (e.g., P2₁/n) with Z = 4 are common; compare unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å) to identify inconsistencies .

Q. What methodologies assess metabolic stability and drug interaction potential?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent probes.
    • Case Study : For the analog FYX-051, N-glucuronidation was identified as a primary metabolic pathway via UDP-glucuronosyltransferase (UGT) assays .

Q. How to design experiments evaluating xanthine oxidase (XO) inhibitory activity?

  • Enzyme Assay :

  • Prepare XO (bovine milk) in phosphate buffer (pH 7.4).
  • Monitor uric acid formation at 295 nm (spectrophotometer) with/without inhibitor.
  • Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
    • Positive Control : Compare to allopurinol (IC₅₀ ~2 µM).
    • Structural Insights : Pyridine-2-carbonitrile derivatives often bind to the XO molybdenum center; docking studies (AutoDock Vina) can predict binding modes .

Q. What strategies compare bioactivity with structural analogs?

  • SAR Analysis :

  • Synthesize analogs with varied substituents (e.g., Cl vs. CF₃, pyridine vs. triazole).
  • Test in parallel bioassays (e.g., XO inhibition, cytotoxicity).
    • Data Interpretation : Use clustering algorithms (e.g., PCA) to correlate substituent electronegativity (Hammett σ values) with activity .

Q. How to optimize synthetic routes for academic-scale production?

  • Scale-Up Challenges :

  • Replace hazardous solvents (e.g., DMF → 2-MeTHF).
  • Use flow chemistry for Pd-catalyzed steps to improve yield and safety.
    • Case Example : A multi-gram synthesis of a related compound achieved 78% yield via continuous flow Suzuki coupling .

Data Contradiction Analysis

Q. Conflicting bioactivity data between in vitro and cell-based assays: How to resolve?

  • Potential Causes :

  • Poor cellular permeability (logP > 3 reduces solubility).
  • Off-target effects in complex matrices.
    • Solutions :
  • Measure logP (shake-flask method) and modify substituents (e.g., add polar groups).
  • Use siRNA knockdowns to confirm target specificity .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

  • Storage : In airtight containers under argon, at -20°C (light-sensitive).
  • Exposure Mitigation :

  • Skin contact: Immediate washing with 10% NaHCO₃.
  • Spills: Absorb with vermiculite, dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile
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4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

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